1-(Thiophen-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)propane-1,3-diol is an organic compound with the molecular formula C7H10O2S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)propane-1,3-diol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propane-1,3-diol group. One common method is the reaction of thiophene-2-carbaldehyde with a suitable diol precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form thiophene derivatives with reduced functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives, while reduction could produce thiophene-2-ylmethanol derivatives .
Scientific Research Applications
1-(Thiophen-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)propane-1,3-diol involves its interaction with molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the diol groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Thiophene-2-carboxylic acid: A derivative of thiophene with a carboxyl group at the 2-position.
Uniqueness
1-(Thiophen-2-yl)propane-1,3-diol is unique due to its combination of a thiophene ring and a propane-1,3-diol moiety. This structural feature provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-thiophen-2-ylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSVHDTFXVFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.